molecular formula C11H13ClN2O4 B1382934 (6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid CAS No. 1803604-28-5

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid

Cat. No.: B1382934
CAS No.: 1803604-28-5
M. Wt: 272.68 g/mol
InChI Key: YAZUDFAROMSQRW-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid is a compound combining a pyridine-based amine with oxalic acid, likely forming a salt to enhance stability or solubility. The amine component features a 6-chloropyridin-3-yl group attached to a cyclopropylmethanamine moiety, while oxalic acid (HOOC–COOH) serves as a dicarboxylic acid counterion. Key properties include:

  • Molecular Formula: The dihydrochloride salt form is C₉H₁₃Cl₃N₂ (MW: 255.57) .
  • Purity: Commercial preparations exceed 95% purity .
  • Oxalic acid, a strong dicarboxylic acid, may enhance solubility or act as a proton donor in reactions.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-cyclopropylmethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.C2H2O4/c10-8-4-3-7(5-12-8)9(11)6-1-2-6;3-1(4)2(5)6/h3-6,9H,1-2,11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZUDFAROMSQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CN=C(C=C2)Cl)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-28-5
Record name 3-Pyridinemethanamine, 6-chloro-α-cyclopropyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Table 1: Representative Reaction Conditions for Cyclopropyl-containing Intermediates

Step Reagents / Conditions Temperature Atmosphere Yield (%) Notes
Formation of keto intermediate Sodium metal or sodium ethoxide, ethanol, diethyl oxalate, cyclopropyl methyl ketone 0-80°C Nitrogen 66-93% Dropwise addition, stirring, inert atmosphere essential
Reductive amination Amination agents, reducing agents (e.g., NaBH4 or catalytic hydrogenation) Room temp to reflux Inert Variable Conversion to amine

Formation of Oxalic Acid Salt

Once the free base (6-Chloropyridin-3-yl)(cyclopropyl)methanamine is obtained, it is converted to the oxalic acid salt to improve its physicochemical properties such as solubility and stability. The salt formation typically involves:

  • Reaction of the free base with oxalic acid in an appropriate solvent (e.g., ethanol, water, or their mixtures).

  • The mixture is stirred at ambient temperature or slightly elevated temperatures until complete salt formation is achieved.

  • The salt is isolated by filtration or crystallization, followed by drying.

This step is straightforward and widely used in pharmaceutical chemistry to generate stable salt forms of amines.

Table 2: Properties of (6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid

Property Value
CAS Number 1803604-28-5
Molecular Formula C11H13ClN2O4
Molecular Weight 272.68 g/mol
Physical State Solid (typical for oxalic acid salts)
Solubility Enhanced compared to free base

Analytical and Purification Considerations

  • Purification of intermediates and final product is often accomplished by extraction, washing with ethanol or ethyl acetate, and drying over sodium sulfate or magnesium sulfate.

  • Chromatographic techniques (e.g., silica gel column chromatography) may be employed for intermediate purification, especially when preparing precursors like ethyl 5-cyclopropylisoxazole-3-carboxylate derivatives.

  • Characterization is performed using NMR, LC-MS, and HRMS to confirm structure and purity.

Summary of Key Research Findings

  • The synthesis of (6-Chloropyridin-3-yl)(cyclopropyl)methanamine involves well-established organic transformations such as nucleophilic substitution, reductive amination, and keto intermediate formation under controlled inert conditions.

  • The oxalic acid salt formation is a standard acid-base reaction enhancing compound stability and solubility, crucial for downstream applications in medicinal chemistry.

  • Reaction yields for key steps range from 66% to over 90%, indicating efficient synthetic protocols.

  • The compound’s unique structure, featuring a chlorinated pyridine ring and cyclopropyl substituent, requires careful control of reaction conditions to avoid side reactions and ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate reactions, including transition metal catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound can be used in studies to understand biochemical pathways and interactions.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (6-Chloropyridin-3-yl)(cyclopropyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 3-position chloropyridine in the target compound contrasts with 2-position analogs, altering electronic and steric profiles.

Comparison of Oxalic Acid with Other Acids

Oxalic acid’s role in the compound is contextualized by its chemical behavior relative to other acids:

Dissolution Efficiency

In hematite dissolution studies, oxalic acid’s effectiveness depends on supplemental proton sources :

Acid Type Concentration Required for Full Oxalate Utilization (1 wt.%) Relative Efficiency vs. Nitric Acid
Sulfuric Acid 0.125–0.25 M 2× more effective
Nitric Acid 0.35 M Baseline

Sulfuric acid’s diprotic nature enhances proton donation, enabling faster dissolution .

Polymerization Behavior

In silicic acid polymerization, oxalic acid generates Q3 (trimeric) species more readily than hydrochloric acid, comparable to sulfuric acid :

Acid Type Dominant Silicic Acid Species Q3 Species Abundance
Oxalic Acid Q0, Q1, Q2, Q3 High
Sulfuric Acid Q0, Q1, Q2 Low
Hydrochloric Acid Q0, Q1, Q2 Absent

UV Spectral Characteristics

Oxalic acid’s UV absorption differs from keto acids like pyruvic acid, with a π*←n transition at ~275 nm, while pyruvic acid absorbs at 325 nm .

Biological Activity

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid is a compound that integrates a pyridine derivative with a cyclopropyl group and an amine functionality, paired with oxalic acid. This unique structure suggests potential applications in various biological contexts, including drug development and biochemical studies.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring, which is known for its biological activity, coupled with a cyclopropyl group that may enhance its pharmacological properties. The oxalic acid component likely contributes to the solubility and stability of the compound in biological systems.

The biological activity of (6-Chloropyridin-3-yl)(cyclopropyl)methanamine involves interactions with specific molecular targets such as enzymes or receptors. Its structure allows it to bind to these targets, influencing various biochemical pathways and cellular processes. The precise mechanism remains an area of active research, but preliminary studies suggest it may act as a modulator of enzyme activity or receptor signaling pathways .

Antimicrobial Activity

Recent studies have indicated that compounds similar to (6-Chloropyridin-3-yl)(cyclopropyl)methanamine exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown efficacy against gram-positive bacteria and mycobacterial strains. The potential for this compound to inhibit bacterial growth suggests applications in treating infections caused by resistant strains .

Cytotoxicity and Anticancer Potential

The cytotoxic profile of related compounds has been evaluated against various cancer cell lines. Some studies report that certain derivatives exhibit selective cytotoxicity, sparing normal cells while effectively targeting cancerous cells. This selectivity is crucial for developing therapeutics that minimize side effects associated with traditional chemotherapy .

Case Study: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One significant area of research involves the inhibition of DHODH, an enzyme critical for pyrimidine synthesis in both humans and pathogens like Plasmodium falciparum. Compounds structurally related to (6-Chloropyridin-3-yl)(cyclopropyl)methanamine have been shown to inhibit DHODH effectively, suggesting potential use in immunosuppressive therapies or as antimalarial agents. In vitro assays demonstrated that these compounds could surpass the efficacy of established DHODH inhibitors .

Data Table: Summary of Biological Activity

Activity Type Description References
AntimicrobialSignificant activity against gram-positive bacteria and mycobacterial strains
CytotoxicitySelective cytotoxicity against cancer cell lines
Enzyme InhibitionEffective inhibition of DHODH; potential use in immunosuppressive therapy

Q & A

Q. How can researchers troubleshoot purification challenges caused by polar byproducts?

  • Methodological Answer : Use reverse-phase flash chromatography with gradient elution (water:acetonitrile + 0.1% formic acid). For persistent impurities, derivatize with trifluoroacetic anhydride to increase hydrophobicity. Alternatively, employ ion-exchange resins to separate charged species .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid
Reactant of Route 2
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid

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